2-(1-Methylcyclohexyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclohexyl)acetyl chloride is an organic compound belonging to the class of acyl chlorides. It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an acetyl chloride functional group. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclohexyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(1-Methylcyclohexyl)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions also convert the carboxylic acid group to an acyl chloride group, with the formation of phosphorus oxychloride (POCl3) as a by-product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of thionyl chloride in a continuous flow setup is particularly advantageous due to its efficiency and the ease of handling gaseous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylcyclohexyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 2-(1-Methylcyclohexyl)acetic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form amides.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Reducing Agents: Reduction with LiAlH4 typically requires anhydrous conditions and is performed in an inert atmosphere.
Major Products Formed
Amides: Formed from reactions with amines.
2-(1-Methylcyclohexyl)acetic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylcyclohexyl)acetyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-Methylcyclohexyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl chloride: A simpler acyl chloride with similar reactivity but lacks the cyclohexane ring structure.
Chloroacetyl chloride: Contains a chloroacetyl group instead of the 1-methylcyclohexyl group.
Propionyl chloride: Another acyl chloride with a propionyl group instead of the 1-methylcyclohexyl group.
Uniqueness
2-(1-Methylcyclohexyl)acetyl chloride is unique due to the presence of the 1-methylcyclohexyl group, which imparts different steric and electronic properties compared to simpler acyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C9H15ClO |
---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-(1-methylcyclohexyl)acetyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
WFOKQMSNQXHNDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.